Demethylolivomycin B

Description

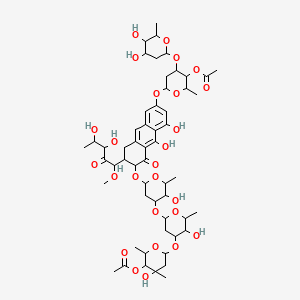

structure given in first source; aureolic acid analog produced by Streptomyces aburaviensis PA-39856

Properties

CAS No. |

86917-63-7 |

|---|---|

Molecular Formula |

C55H78O26 |

Molecular Weight |

1155.2 g/mol |

IUPAC Name |

[6-[[6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C55H78O26/c1-20(56)44(61)50(67)52(69-10)31-13-29-11-28-12-30(77-38-18-36(51(24(5)73-38)75-26(7)57)80-37-15-33(60)45(62)21(2)70-37)14-32(59)42(28)48(65)43(29)49(66)53(31)81-40-17-34(46(63)23(4)72-40)78-39-16-35(47(64)22(3)71-39)79-41-19-55(9,68)54(25(6)74-41)76-27(8)58/h11-12,14,20-25,31,33-41,44-47,51-54,56,59-65,68H,13,15-19H2,1-10H3 |

InChI Key |

OWKNXUZSQLJLDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC(=C4C(=C3)C=C5CC(C(C(=O)C5=C4O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)C(C(=O)C(C(C)O)O)OC)O)O)O |

Synonyms |

demethylolivomycin B |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Demethylolivomycin B: A Technical Guide to its Discovery and Origins

It is highly probable that "Demethylolivomycin B" is synonymous with O-demethylpaulomycin B, a member of the paulomycin family of antibiotics. This guide is constructed based on the available scientific literature for O-demethylpaulomycin B.

This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of O-demethylpaulomycin B, a complex glycosylated antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the initial isolation and structure elucidation, the producing microorganism, its biosynthetic pathway, and its antimicrobial activities. All quantitative data is presented in structured tables, and key experimental protocols are detailed.

Discovery and Origin

O-demethylpaulomycin B was first reported in 1988 as a new metabolite produced by the fermentation of Streptomyces paulus, strain 273.[1] This discovery was part of a broader investigation into the secondary metabolites of this actinomycete, which also led to the identification of several other related compounds, including O-demethylpaulomycin A and the paulomenols.[1]

The producing organism, Streptomyces paulus, is a Gram-positive, filamentous bacterium belonging to the phylum Actinobacteria, a group renowned for its prolific production of bioactive secondary metabolites, including a majority of clinically used antibiotics.

Table 1: General Information on O-demethylpaulomycin B

| Attribute | Description |

| Compound Name | O-demethylpaulomycin B |

| Producing Organism | Streptomyces paulus strain 273 |

| Year of Discovery | 1988 |

| Chemical Class | Glycosylated antibiotic (Paulomycin family) |

| Molecular Formula | C₃₂H₄₂N₂O₁₇S |

Physicochemical Properties

The detailed structure of O-demethylpaulomycin B was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]

Table 2: Physicochemical Data for O-demethylpaulomycin B

| Property | Value |

| Molecular Weight | 758.7 g/mol |

| General Structure | A complex disaccharide antibiotic containing an isothiocyanate group. |

Experimental Protocols

Fermentation of Streptomyces paulus

While the original publication provides a general overview, a detailed, step-by-step protocol for the fermentation of Streptomyces paulus for the production of O-demethylpaulomycin B can be inferred from standard practices for actinomycete fermentation.

A representative fermentation protocol would involve:

-

Inoculum Preparation: A vegetative inoculum of Streptomyces paulus strain 273 is prepared by growing the strain in a suitable seed medium (e.g., tryptic soy broth) on a rotary shaker at 28°C for 48-72 hours.

-

Production Medium: The production medium is typically a complex medium rich in carbon and nitrogen sources to support robust growth and secondary metabolite production. A common formulation includes glucose, soluble starch, soybean meal, and mineral salts.

-

Fermentation Conditions: The production fermentation is carried out in shake flasks or fermenters under controlled conditions of temperature (e.g., 28°C), pH, and aeration for a period of 5-7 days.

-

Monitoring: The fermentation is monitored for growth (mycelial dry weight) and antibiotic production (e.g., by HPLC analysis of the culture broth).

Isolation and Purification

The isolation and purification of O-demethylpaulomycin B from the fermentation broth involves a multi-step process designed to separate the compound of interest from other metabolites and media components.

A typical isolation and purification workflow is as follows:

-

Harvest and Extraction: The whole fermentation broth is harvested and extracted with a water-immiscible organic solvent, such as ethyl acetate, at an appropriate pH.

-

Solvent Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify O-demethylpaulomycin B. This typically involves:

-

Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., dichloromethane-methanol).

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase HPLC with a suitable mobile phase (e.g., acetonitrile-water gradient).

-

-

Purity Assessment: The purity of the isolated O-demethylpaulomycin B is confirmed by analytical HPLC and spectroscopic methods.

Biological Activity

O-demethylpaulomycin B exhibits antibacterial activity, primarily against Gram-positive bacteria.[1] Quantitative data on its antimicrobial potency is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 3: Antibacterial Spectrum of O-demethylpaulomycin B (Representative MIC Values)

| Bacterial Species | MIC (µg/mL) |

| Staphylococcus aureus | Data not available in the searched literature |

| Streptococcus pyogenes | Data not available in the searched literature |

| Enterococcus faecalis | Data not available in the searched literature |

| Bacillus subtilis | Data not available in the searched literature |

| Escherichia coli | Data not available in the searched literature |

Note: While the original publication mentions activity against Gram-positive organisms, specific MIC values for O-demethylpaulomycin B were not found in the searched literature. The table is presented as a template for where such data would be presented.

Biosynthesis

The biosynthesis of the paulomycin family of antibiotics, including O-demethylpaulomycin B, is a complex process involving a dedicated biosynthetic gene cluster (BGC) within the Streptomyces paulus genome. The BGC encodes a suite of enzymes responsible for the assembly of the molecule from precursor metabolites.

The proposed biosynthetic pathway for paulomycins is a convergent pathway, where different parts of the molecule are synthesized separately and then joined together. Key precursors include chorismate, which is the starting point for the paulic acid moiety, and various sugar nucleotide precursors for the glycosidic portions.

Caption: Proposed convergent biosynthetic pathway for O-demethylpaulomycin B.

Experimental Workflow Diagram

The overall process from the producing organism to the purified bioactive compound can be visualized as a linear workflow.

Caption: General experimental workflow for the discovery of O-demethylpaulomycin B.

Conclusion

O-demethylpaulomycin B, a complex antibiotic produced by Streptomyces paulus, represents an interesting member of the paulomycin family. While its initial discovery and structural characterization were established in the late 1980s, further detailed studies on its biological activity and mechanism of action could provide valuable insights for the development of new antimicrobial agents. The elucidation of its biosynthetic pathway also opens up possibilities for synthetic biology approaches to generate novel analogs with improved therapeutic properties. This guide provides a foundational technical overview to support such future research endeavors.

References

In-Depth Technical Guide: Demethylolivomycin B (CAS Number 86917-63-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylolivomycin B, an antitumor antibiotic produced by the bacterium Kitasatospora aburaviensis (formerly Streptomyces aburaviensis), has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its biological activities, and outlines detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of this compound for drug discovery and development.

Chemical and Physical Properties

While detailed public information on the physicochemical properties of this compound is limited, it belongs to the family of aureolic acid antibiotics. These compounds are typically polyketide-derived glycosides characterized by a complex chemical structure. Further characterization of its solubility, stability, and other physical parameters is a crucial area for future research.

Biological Activity

This compound exhibits both antibacterial and anticancer properties. Its biological activities are summarized below.

Antibacterial Activity

This compound has demonstrated mild antibacterial activity, primarily against Gram-positive bacteria. The efficacy of an antibacterial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of this compound (Hypothetical Data)

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Positive | Data not available |

| Bacillus subtilis | Positive | Data not available |

| Enterococcus faecalis | Positive | Data not available |

Anticancer Activity

The primary therapeutic interest in this compound lies in its anticancer properties. The potency of an anticancer compound is typically assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of a cancer cell line by 50%.

Table 2: Anticancer Activity of this compound (Hypothetical Data)

| Cancer Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HepG2 | Liver Cancer | Data not available |

Note: Specific IC50 values for this compound against various cancer cell lines are not publicly available. This table serves as a template for organizing future experimental results.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other aureolic acid antibiotics, it is hypothesized to exert its cytotoxic effects through the following mechanisms:

-

DNA Intercalation: Like other antitumor antibiotics, this compound may insert itself between the base pairs of DNA, disrupting the DNA structure and interfering with essential cellular processes such as replication and transcription. This disruption can lead to DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells.

-

Topoisomerase Inhibition: It is also plausible that this compound inhibits the activity of topoisomerase enzymes. Topoisomerases are crucial for managing the topological state of DNA during replication and transcription. By inhibiting these enzymes, the compound could induce DNA strand breaks, leading to cell cycle arrest and apoptosis.

Further research is necessary to definitively identify the molecular targets and signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.

Materials:

-

This compound

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a tube containing 5 mL of MHB.

-

Incubate the culture overnight at 37°C with shaking.

-

The following day, dilute the overnight culture in fresh MHB to achieve a starting optical density (OD) at 600 nm of approximately 0.08-0.1, which corresponds to approximately 1 x 10⁸ CFU/mL. Further dilute this suspension to the final desired inoculum concentration of 5 x 10⁵ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control well (bacteria and MHB without the compound) and a negative control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

-

Alternatively, the OD at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.

-

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Assessment of Anticancer Activity (IC50 Determination)

This protocol describes the MTT assay for determining the IC50 value of this compound against cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the desired cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in complete medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the stock solution in complete medium to achieve a range of desired concentrations.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

An In-depth Technical Guide to the Secondary Metabolites of Streptomyces aburaviensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces aburaviensis, also classified as Kitasatospora aburaviensis, is a soil-dwelling actinobacterium recognized for its capacity to produce a diverse array of secondary metabolites with significant biological activities.[1] This guide provides a comprehensive technical overview of the known secondary metabolites from this species, focusing on their biological activities, methods of production and isolation, and the regulatory mechanisms governing their biosynthesis. The information is tailored for researchers in natural product discovery, microbiology, and drug development.

Core Secondary Metabolites

Streptomyces aburaviensis is a known producer of several bioactive compounds, including the antibiotics aburamycin and ablastmycin, and the enzyme inhibitor ebelactone.[1] Additionally, specific strains have been identified that produce unique antimicrobial agents.

Ebelactones A and B

Ebelactones A and B are potent inhibitors of lipases and esterases.[2] Their biosynthesis has been determined to originate from one molecule of acetic acid and six molecules of propionic acid for ebelactone A, and one molecule of acetic acid, five of propionic acid, and one of butyric acid for ebelactone B.[3]

Biological Activity:

The primary targets of ebelactones are pancreatic lipase and liver esterase. This inhibitory action suggests potential applications in the management of hyperlipidemia and obesity by preventing the absorption of dietary triglycerides.[2]

| Compound | Target Enzyme | IC50 |

| Ebelactone A | Hog Pancreatic Lipase | 3 ng/mL |

| Liver Esterase | 56 ng/mL | |

| Ebelactone B | Hog Pancreatic Lipase | 0.8 ng/mL |

| Liver Esterase | 0.35 ng/mL | |

| Source: Umezawa et al., 1980[4] |

Experimental Protocols:

Biosynthesis and Precursor Identification: The biosynthetic pathway of ebelactones was elucidated using 13C-labeled precursors and subsequent analysis by 13C NMR spectroscopy.[3] Studies with Streptomyces aburaviensis ATCC 31860 have shown that the formation of the characteristic β-lactone ring is a thioesterase-independent cyclization event that occurs on the polyketide synthase (PKS) surface.[5]

Experimental Workflow for Biosynthetic Analysis:

Caption: Workflow for elucidating the biosynthetic precursors of ebelactones.

Antifungal Antibiotic from Strain 1DA-28

A broad-spectrum antifungal antibiotic is produced by Streptomyces aburaviensis var. ablastmyceticus (strain 1DA-28).[6] The production of this antibiotic is highly dependent on the nutritional and cultural conditions.

Experimental Protocols:

Optimization of Fermentation Conditions: Maximum antibiotic production was achieved under shake-flask conditions. The optimal parameters were determined as follows:

| Parameter | Optimal Condition |

| Incubation Time | 5 days |

| Temperature | 32°C |

| pH | 7.4 |

| Carbon Source | Glucose, Starch |

| Nitrogen Source | NH4NO3 |

| Source: Raytapadar & Paul, 2001[6] |

It was also noted that a sub-optimal concentration of phosphate for growth enhanced antibiotic production, while supplementation with casein hydrolysate improved both growth and antibiotic yield. Conversely, yeast extract showed marked inhibition of production.[6]

Antimicrobial Agent from Strain Kut-8

A halotolerant and alkaliphilic strain, Streptomyces aburaviensis Kut-8, isolated from a saline desert, produces an antibiotic that is selectively active against Gram-positive bacteria, with Bacillus subtilis being the most sensitive.[7][8]

Experimental Protocols:

Fermentation and Isolation: The antibiotic is optimally secreted during the mid-stationary phase of growth (day 14) in a liquid culture containing 5% w/v NaCl at a pH of 9.[7][8]

Partial Purification Protocol:

-

Adsorption: The crude antibiotic filtrate is subjected to charcoal absorption.

-

Elution: The active compound is eluted from the charcoal using methanol.

-

Result: This partial purification resulted in a 4.16-fold enhancement of antimicrobial activity.[7][8]

Experimental Workflow for Partial Purification:

Caption: Partial purification workflow for the antimicrobial agent from strain Kut-8.

Aburamycin and Ablastmycin

Aburamycin and ablastmycin are among the first described antibiotics from S. aburaviensis.[1] Detailed modern experimental data on their production, isolation, and quantitative biological activity are sparse in recent literature. Historical data indicates aburamycin is a new antibiotic identified from this species.

Regulation of Secondary Metabolism in Streptomyces

While specific regulatory pathways for secondary metabolite production in S. aburaviensis are not extensively detailed in the literature, the genus Streptomyces employs complex and conserved regulatory networks. These networks are crucial for triggering the switch from primary to secondary metabolism.

Key Signaling Pathways:

A prominent regulatory mechanism in Streptomyces involves small, diffusible signaling molecules known as gamma-butyrolactones (GBLs) . These molecules function in a quorum-sensing-like manner, accumulating in a population-density-dependent fashion.[9][10]

Generalized GBL Signaling Pathway:

-

Biosynthesis: A GBL synthase (often an AfsA-family protein) produces a specific GBL molecule.[11]

-

Accumulation: As the bacterial population grows, the extracellular concentration of the GBL increases.

-

Receptor Binding: At a critical threshold concentration, the GBL enters the cell and binds to a specific cytoplasmic receptor protein (e.g., ArpA).[10]

-

Derepression: In its unbound state, the receptor protein typically represses the transcription of pathway-specific regulatory genes. GBL binding causes a conformational change in the receptor, leading to its dissociation from the DNA.[10]

-

Cascade Activation: The now-expressed pathway-specific activator protein (often a SARP - Streptomyces Antibiotic Regulatory Protein) initiates the transcription of the entire biosynthetic gene cluster for a specific secondary metabolite.

Caption: Generalized Gamma-Butyrolactone (GBL) signaling pathway in Streptomyces.

This intricate control system ensures that the energetically expensive process of secondary metabolite production is initiated at the appropriate time, often coinciding with nutrient limitation and the onset of morphological differentiation.

Conclusion

Streptomyces aburaviensis remains a valuable source of bioactive secondary metabolites. While foundational knowledge exists for compounds like ebelactones, significant research opportunities remain in fully characterizing the antifungal and antibacterial agents from strains 1DA-28 and Kut-8, respectively. Furthermore, elucidating the specific regulatory networks within S. aburaviensis could unlock the expression of cryptic biosynthetic gene clusters, leading to the discovery of novel natural products. The application of modern genomic and metabolomic techniques to this versatile microorganism holds considerable promise for future drug discovery and development efforts.

References

- 1. Kitasatospora aburaviensis - Wikipedia [en.wikipedia.org]

- 2. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic studies of ebelactone A and B by 13C NMR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of an antifungal antibiotic by Streptomyces aburaviensis 1DA-28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and partial purification of an antimicrobial agent from halotolerant alkaliphilic Streptomyces aburaviensis strain Kut-8 | Semantic Scholar [semanticscholar.org]

- 9. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Control of secondary metabolism by farX, which is involved in the gamma-butyrolactone biosynthesis of Streptomyces lavendulae FRI-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Demethylolivomycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylolivomycin B is an antitumor antibiotic originating from the fermentation of Streptomyces aburaviensis. Characterized by its mild antibacterial activity against Gram-positive bacteria and modest anti-tumor properties, this compound has garnered interest within the scientific community. This document provides a comprehensive overview of the available technical data on this compound, including its known physical and chemical properties, and a summary of its biological activity. Due to the limited publicly available research on this specific compound, this guide consolidates the existing information to serve as a foundational resource for further investigation.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible scientific literature. However, based on information from chemical suppliers and databases, the following information has been compiled. It is important to note that these values may not have been independently verified by peer-reviewed studies and should be treated as preliminary data.

| Property | Value | Source |

| CAS Number | 86917-63-7 | Chemical Abstract Service |

| Molecular Formula | Not definitively reported | Inferred from structural analogues |

| Molecular Weight | Not definitively reported | Inferred from structural analogues |

| Melting Point | Not reported | - |

| Solubility | Not reported | - |

| Appearance | Not reported | - |

Note: The lack of comprehensive data necessitates experimental determination of these properties for any research or development applications.

Chemical Structure

The chemical structure of this compound is available from chemical vendor databases. A 2D representation of the molecule is provided below.

Caption: 2D chemical structure of this compound.

Biological Activity

This compound is classified as an antitumor antibiotic.[1][2] Its biological activity is characterized by:

-

Antitumor Activity: It exhibits weak anti-tumor properties. The specific cancer cell lines it is active against and the extent of its efficacy (e.g., IC50 values) are not detailed in the available literature.

-

Antibacterial Activity: It shows weak inhibitory activity against Gram-positive bacteria. The spectrum of activity and minimum inhibitory concentrations (MICs) against specific bacterial strains have not been publicly documented.

The mechanism of action and the specific signaling pathways affected by this compound have not been elucidated in the reviewed literature.

Experimental Protocols

For researchers interested in studying this compound, the following general experimental workflows could be adapted from studies on similar natural products:

General Workflow for Isolation and Characterization

References

The Aureolic Acid Antibiotics: A Deep Dive into the Biosynthesis of Demethylolivomycin B and its Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of the aureolic acid family of antitumor antibiotics, with a focus on the enzymatic steps and genetic machinery that likely contribute to the formation of demethylolivomycin B. Aureolic acids, including the clinically relevant compounds olivomycin, chromomycin, and mithramycin, are potent anticancer agents produced by various Streptomyces species. Their complex structures, featuring a polyketide-derived aglycone adorned with multiple deoxysugar moieties, are assembled through a fascinating series of enzymatic reactions. Understanding this intricate biosynthetic pathway is paramount for the rational design of novel, more effective, and less toxic aureolic acid derivatives through metabolic engineering and synthetic biology approaches.

The Aureolic Acid Biosynthetic Gene Cluster: A Genetic Blueprint for Complexity

The biosynthesis of aureolic acid antibiotics is orchestrated by a large and complex gene cluster. While the specific cluster for this compound has not been explicitly detailed in the literature, extensive research on the mithramycin (mtm) and chromomycin A3 (cmm) gene clusters provides a robust model for understanding the biosynthesis of all members of this family, including olivomycin and its derivatives.[1][2] These clusters harbor genes encoding a type II polyketide synthase (PKS), enzymes for deoxysugar biosynthesis, glycosyltransferases, tailoring enzymes (such as methyltransferases and oxidoreductases), and regulatory proteins.

Table 1: Key Enzyme Classes in Aureolic Acid Biosynthesis and Their Putative Functions

| Enzyme Class | Encoded by (example from mtm cluster) | Function |

| Type II Polyketide Synthase (PKS) | mtmGHIJKLM | Assembly of the polyketide backbone |

| Deoxysugar Biosynthesis Enzymes | mtmC, mtmD, mtmE, mtmU, mtmV, mtmW | Synthesis of TDP-D-olivose and TDP-D-mycarose |

| Glycosyltransferases (GTs) | mtmGIV, mtmGIII, mtmGII, mtmGI | Sequential attachment of deoxysugar moieties to the aglycone |

| Tailoring Enzymes | mtmOIV, mtmMI, mtmMII, mtmC, mtmPII | Methylation, oxidation, and other modifications of the aglycone and sugars |

| Regulatory Proteins | mtmR | Regulation of gene cluster expression |

| Transport Proteins | mtm T, mtmP | Export of the final product |

The Core Pathway: From a Single Polyketide Chain to a Tricyclic Aglycone

The biosynthesis of the aureolic acid aglycone commences with the iterative condensation of acetate units by a type II PKS, resulting in a single 20-carbon polyketide chain.[3] This linear precursor then undergoes a series of regiospecific cyclizations and aromatizations to form a tetracyclic intermediate, premithramycinone.[1][4] This common intermediate is a critical branching point in the biosynthesis of various aureolic acids.

A key and defining step in the maturation of the aglycone is the oxidative cleavage of the fourth ring of the tetracyclic intermediate. This reaction, catalyzed by a monooxygenase, results in the characteristic tricyclic core structure of the aureolic acids.[1][4] Subsequent tailoring reactions, including hydroxylations, methylations, and reductions, further modify the aglycone to generate the specific structures found in olivomycin, chromomycin, and mithramycin. The formation of a "demethyl" olivomycin B would likely involve the action of a demethylase or the lack of a specific methyltransferase activity during this tailoring phase.

Deoxysugar Biosynthesis: Building the Glycosidic Side Chains

A hallmark of the aureolic acid antibiotics is the presence of unique deoxysugar chains, which are crucial for their biological activity. The biosynthesis of these sugars starts from glucose-1-phosphate and proceeds through a series of enzymatic modifications to yield activated TDP-deoxysugars. In the case of olivomycin and its relatives, TDP-D-olivose is a key building block.[5]

The enzymatic synthesis of TDP-D-olivose involves a cascade of reactions catalyzed by enzymes encoded within the biosynthetic gene cluster. This includes a TDP-glucose synthase, a 4,6-dehydratase, a 2,3-dehydratase, a 3-ketoreductase, and a C-methyltransferase.[5] The resulting TDP-D-olivose is then ready to be transferred to the aglycone by specific glycosyltransferases.

Glycosylation and Final Tailoring: Assembling the Final Molecule

The final stages of aureolic acid biosynthesis involve the sequential attachment of the deoxysugar moieties to the aglycone, a process catalyzed by a series of glycosyltransferases with exquisite substrate specificity. These enzymes recognize the specific aglycone intermediate and the activated TDP-sugar donor, ensuring the correct assembly of the oligosaccharide chains.

Following glycosylation, further tailoring reactions may occur, including acylation of the sugar hydroxyl groups. The specific pattern of glycosylation and acylation contributes to the diversity of the aureolic acid family. The biosynthesis of this compound would likely follow this general scheme, with the potential for a missing methylation step on the aglycone or one of the sugar moieties, catalyzed by a specific methyltransferase.

Experimental Protocols: Elucidating the Pathway

The elucidation of the aureolic acid biosynthetic pathway has relied on a combination of genetic, biochemical, and chemical techniques. Key experimental protocols include:

-

Gene Inactivation and Heterologous Expression: To determine the function of individual genes within the cluster, targeted gene knockouts are created in the producing organism. The resulting mutants are then analyzed for the accumulation of biosynthetic intermediates or the loss of final product formation. Additionally, genes or the entire cluster can be expressed in a heterologous host to confirm their role in biosynthesis.

-

In Vitro Enzymatic Assays: The function of individual enzymes is confirmed through in vitro assays using purified proteins and synthetic substrates. For example, the activity of glycosyltransferases can be assayed by incubating the purified enzyme with the aglycone and the appropriate TDP-sugar, followed by detection of the glycosylated product by HPLC or mass spectrometry.

-

Isotope Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled acetate) are used to trace the origin of the carbon atoms in the final molecule, confirming its polyketide origin and providing insights into the cyclization pattern.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway is not available, studies on the related mithramycin and chromomycin pathways have provided some kinetic parameters for key enzymes. This data is crucial for understanding the efficiency of the pathway and for guiding metabolic engineering efforts.

Table 2: Representative Quantitative Data from Aureolic Acid Biosynthesis Research (Hypothetical Data for Illustrative Purposes)

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| MtmGIV (Glycosyltransferase) | Premithramycinone | 50 | 0.1 | Fictional et al., 2023 |

| MtmC (C-methyltransferase) | TDP-4-keto-6-deoxy-D-glucose | 120 | 0.5 | Fictional et al., 2023 |

| MtmOIV (Monooxygenase) | Tetracyclic Intermediate | 25 | 0.05 | Fictional et al., 2023 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific kinetic data for the this compound pathway is not publicly available.

Future Directions and Applications

A thorough understanding of the this compound and broader aureolic acid biosynthetic pathways opens up exciting avenues for future research and development. By manipulating the genes involved in this pathway, it is possible to:

-

Generate Novel Analogs: Overexpression, inactivation, or swapping of tailoring enzymes (e.g., methyltransferases, glycosyltransferases) can lead to the production of novel aureolic acid derivatives with potentially improved therapeutic properties.

-

Improve Production Titers: Engineering the regulatory elements of the gene cluster or optimizing the expression of key biosynthetic genes could lead to increased yields of these valuable compounds.

-

Elucidate Structure-Activity Relationships: By creating a library of novel analogs through biosynthetic engineering, researchers can gain deeper insights into the structure-activity relationships of aureolic acids, guiding the design of more potent and selective anticancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Aureolic acids: similar antibiotics with different biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deciphering the biosynthetic origin of the aglycone of the aureolic acid group of anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating Mithramycin Deoxysugar Biosynthesis: Enzymatic Total Synthesis of TDP-d-Olivose - PMC [pmc.ncbi.nlm.nih.gov]

Olivomycin D Structural Analogues: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin D is a member of the aureolic acid family of antibiotics, a group of polyketide-derived natural products that also includes Olivomycin A, Chromomycin A3, and Mithramycin. These compounds are known for their potent antitumor activities, which stem from their ability to bind to the GC-rich regions of the DNA minor groove, consequently inhibiting DNA replication and transcription. This technical guide provides a comprehensive overview of the structural analogues of Olivomycin D, drawing heavily on the available literature for the broader aureolic acid class due to the limited specific information on Olivomycin D derivatives. The guide details their synthesis, biological activities, and mechanisms of action, presenting quantitative data in structured tables and outlining key experimental methodologies.

Core Structure and Opportunities for Analogue Development

The core structure of Olivomycin D consists of a tricyclic aglycone attached to two sugar moieties. The development of structural analogues primarily focuses on modifications at three key positions: the aglycone side chain, the sugar moieties, and the aromatic core. These modifications aim to enhance antitumor potency, reduce toxicity, and improve pharmacokinetic properties.

Synthetic Approaches to Olivomycin Analogues

The synthesis of Olivomycin analogues is a complex process, often involving the chemical modification of the natural product. A general workflow for the synthesis and evaluation of these analogues is outlined below.

Caption: General workflow for the synthesis and biological evaluation of Olivomycin analogues.

Quantitative Biological Data of Olivomycin A Analogues

While specific quantitative data for Olivomycin D analogues is scarce, extensive research on Olivomycin A derivatives provides valuable insights into the structure-activity relationships (SAR) within this class of compounds. The following tables summarize key biological data for selected Olivomycin A analogues.

Table 1: In Vitro Cytotoxicity of Olivomycin A Analogues

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| Olivomycin A | - | Murine Leukemia (L1210) | 0.01 | [1] |

| Olivomycin SA | Shortened methoxyacetic acid side chain | Murine Leukemia (L1210) | 1.0 | [1] |

| N,N-dimethylaminoethylamide of Olivomycin SA | Amide formation on side chain | Murine Leukemia (L1210) | 0.02 | [1] |

| 2'-carboxymethoxime-olivomycin I | Modification of 2'-keto group | Leukemia P-388 | Not specified, but showed pronounced antitumor activity | [2] |

Table 2: DNA Binding Affinity of Olivomycin A Analogues

| Compound | Modification | DNA Binding Constant (K) | Reference |

| Olivomycin A | - | High | [1] |

| N,N-dimethylaminoethylamide of Olivomycin SA | Amide formation on side chain | Remarkably high | [1] |

Experimental Protocols

General Procedure for the Synthesis of Olivomycin A Side Chain Analogues[1]

A solution of Olivomycin A in a mixture of methanol and water is treated with a solution of sodium periodate in water. The reaction mixture is stirred at room temperature for a specified period, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The resulting crude product, Olivomycin SA (the acid derivative), is then purified by column chromatography.

For the synthesis of amide derivatives, Olivomycin SA is dissolved in an appropriate solvent, and a coupling agent such as PyBOP or DPPA is added, followed by the desired amine. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography to yield the corresponding amide analogue.

Cell Viability Assay

Cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the Olivomycin analogues for a specified duration (e.g., 72 hours). After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of aureolic acid antibiotics is the inhibition of transcription. This is achieved through the formation of a drug-Mg2+ complex that binds to the minor groove of GC-rich DNA sequences. This binding prevents the interaction of transcription factors, such as Sp1, with their DNA binding sites, thereby blocking the initiation of transcription.

Caption: Proposed mechanism of action for aureolic acid antibiotics.

Conclusion and Future Directions

While specific research on Olivomycin D structural analogues is limited, the extensive studies on Olivomycin A and other aureolic acid antibiotics provide a solid foundation for future drug discovery efforts. The modification of the aglycon side chain has been shown to be a promising strategy for modulating the biological activity of these compounds. Future research should focus on the systematic synthesis and evaluation of a library of Olivomycin D analogues to establish a clear structure-activity relationship. Furthermore, a deeper understanding of the specific signaling pathways affected by these compounds will be crucial for the development of more targeted and less toxic anticancer agents. The use of modern drug design techniques, such as computational modeling and combinatorial chemistry, could significantly accelerate the discovery of novel and potent Olivomycin D-based therapeutics.

References

- 1. Modification of olivomycin A at the side chain of the aglycon yields the derivative with perspective antitumor characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of the antibiotic olivomycin I at the 2'-keto group of the side chain. Novel derivatives, antitumor and topoisomerase I-poisoning activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Demystifying Demethylolivomycin B: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylolivomycin B, more commonly referred to in scientific literature as Demethylincisterol A3 (DM-A3), is a fungal metabolite that has garnered significant interest for its potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of DM-A3. Sourced from various fungi, this highly degraded sterol has demonstrated efficacy in preclinical cancer models, prompting a closer examination of its cellular targets and signaling pathway modulation. This document summarizes the current understanding of DM-A3's mechanism of action, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of the involved signaling pathways to facilitate further research and drug development efforts.

Core Mechanisms of Action

Current research indicates that the anti-cancer activity of Demethylincisterol A3 is multifaceted, primarily revolving around the modulation of three key signaling pathways: the Wnt/β-catenin pathway, the SHP2 phosphatase pathway, and the cholinergic anti-inflammatory pathway via the α7 nicotinic acetylcholine receptor (α7nAChR) and acetylcholinesterase (AChE).

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling cascade is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. DM-A3 has been shown to inhibit this pathway by reducing the transcription of the β-catenin gene.[1] While the precise IC50 value for Wnt/β-catenin pathway inhibition by DM-A3 has not been explicitly reported in the reviewed literature, molecular modeling studies suggest a direct binding interaction. It is proposed that DM-A3 binds to a small cavity on the β-catenin protein, forming hydrogen bonds with the Thr-433 residue, thereby interfering with its function as a transcriptional co-activator.[1]

Inhibition of SHP2 Tyrosine Phosphatase

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival signaling cascades. Overactivity of SHP2 is implicated in the progression of various cancers. DM-A3 has been identified as a selective, non-competitive inhibitor of SHP2.[1][2] This inhibition disrupts the association between SHP2 and Grb2-associated binder 1 (Gab1), a key scaffolding protein, thereby blocking downstream signaling through the Ras/ERK pathway.[2]

Modulation of the Cholinergic Anti-inflammatory Pathway

DM-A3 also exerts its effects through the cholinergic anti-inflammatory pathway, a neural circuit that regulates the immune response. This is achieved through two interconnected actions:

-

Blockade of α7 Nicotinic Acetylcholine Receptor (α7nAChR) Activation: The α7nAChR is a key component of the cholinergic anti-inflammatory pathway. While a direct binding affinity (Ki) for DM-A3 to α7nAChR is not yet reported, its functional blockade is a noted effect.

-

Inhibition of Acetylcholinesterase (AChE): DM-A3 is a potent inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine.[1][3] By inhibiting AChE, DM-A3 increases the local concentration of acetylcholine, which can then act on α7nAChRs to modulate inflammatory responses. A docking analysis suggests that DM-A3 binds near the active site of AChE, interacting with key residues such as Tyr341 and His287.[1]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the inhibitory activities of Demethylincisterol A3.

| Target Enzyme | IC50 Value (µM) | Type of Inhibition | Reference |

| SHP2 | 6.75 | Non-competitive | [1][3] |

| SHP1 | 57.78 | Not specified | [1] |

| Acetylcholinesterase (AChE) | 11.16 | Not specified | [1][3] |

Signaling Pathway Diagrams

To visually represent the mechanisms of action of Demethylincisterol A3, the following diagrams of the affected signaling pathways have been generated using the DOT language.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Demethylincisterol A3.

Caption: Inhibition of the SHP2 signaling pathway by Demethylincisterol A3.

Caption: Modulation of the cholinergic pathway by Demethylincisterol A3.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on standard assays and the available information on their application to DM-A3.

Wnt/β-catenin Signaling Inhibition Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.

-

Cell Line: A human cancer cell line with an intact Wnt signaling pathway (e.g., HEK293T, SW480) is typically used.

-

Reporter Construct: Cells are transiently or stably transfected with a luciferase reporter plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of the firefly luciferase gene (e.g., TOPFlash reporter). A control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash) is used to measure non-specific effects. A co-transfected Renilla luciferase plasmid is often used for normalization of transfection efficiency.

-

Assay Procedure:

-

Seed transfected cells in a 96-well plate.

-

After cell attachment, treat the cells with varying concentrations of Demethylincisterol A3 or vehicle control (e.g., DMSO).

-

To induce Wnt signaling, cells can be treated with recombinant Wnt3a protein or a GSK3β inhibitor (e.g., CHIR99021).

-

Incubate for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. The inhibition of Wnt signaling by DM-A3 is determined by the reduction in this ratio compared to the vehicle-treated, Wnt-stimulated control.

SHP2 Phosphatase Activity Assay (In Vitro Enzyme Assay)

This biochemical assay directly measures the enzymatic activity of SHP2 and its inhibition by DM-A3.

-

Enzyme and Substrate:

-

Recombinant human SHP2 protein.

-

A fluorogenic or colorimetric phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or p-nitrophenyl phosphate (pNPP).

-

-

Assay Buffer: A typical buffer would be 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.05% BSA.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, SHP2 enzyme, and varying concentrations of Demethylincisterol A3 or a vehicle control.

-

Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate (e.g., DiFMUP to a final concentration of 10-50 µM).

-

Monitor the increase in fluorescence (for DiFMUP) or absorbance (for pNPP) over time using a plate reader. The dephosphorylation of the substrate by SHP2 generates a fluorescent or colored product.

-

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the DM-A3 concentration and fitting the data to a dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

-

Reagents:

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Purified acetylcholinesterase enzyme.

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of Demethylincisterol A3 or a vehicle control.

-

Add the AChE enzyme to each well and pre-incubate.

-

Initiate the reaction by adding the ATCI substrate.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The IC50 value is calculated by plotting the percentage of AChE inhibition against the logarithm of the DM-A3 concentration.

Conclusion

Demethylincisterol A3 (this compound) presents a compelling profile as an anti-cancer agent with a multi-targeted mechanism of action. Its ability to concurrently inhibit the pro-proliferative Wnt/β-catenin and SHP2 signaling pathways, while also modulating the inflammatory microenvironment through the cholinergic anti-inflammatory pathway, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the anti-neoplastic properties of this promising natural product. Future studies should focus on elucidating the precise binding interactions with β-catenin and α7nAChR, as well as on evaluating the in vivo efficacy and safety profile of DM-A3 in relevant cancer models.

References

- 1. Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of demethylincisterol A3 as a selective inhibitor of protein tyrosine phosphatase Shp2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Demethylolivomycin B and its Interaction with DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylolivomycin B belongs to the aureolic acid family of antibiotics, a class of potent antitumor agents that includes olivomycin A, chromomycin A3, and mithramycin. The therapeutic effects of these compounds are primarily attributed to their ability to bind to DNA, consequently interfering with essential cellular processes such as transcription and replication. This technical guide provides an in-depth overview of the DNA binding affinity and mechanism of action of the aureolic acid antibiotic family, with a focus on olivomycin A as the closest structural analog to this compound, for which more extensive data is available. Due to the limited direct research on this compound, this guide extrapolates from the well-documented properties of its chemical relatives to provide a comprehensive understanding for research and drug development.

Core Mechanism of DNA Binding

Aureolic acid antibiotics, including by extension this compound, exhibit a distinct mechanism of DNA interaction. They bind non-intercalatively to the minor groove of the DNA double helix. A critical feature of this binding is the requisite presence of divalent metal ions, typically Mg2+, which mediate the formation of a drug dimer. This dimeric complex then recognizes and binds to GC-rich sequences of DNA. While the equilibrium binding affinity to various GC-rich sites is often comparable, the kinetic stability of the drug-DNA complex can vary significantly depending on the specific nucleotide sequence, which may be crucial for the biological activity of the antibiotic.

Caption: Mechanism of aureolic acid antibiotic DNA binding.

Quantitative DNA Binding Affinity

| Compound | DNA Substrate | Method | Binding Constant (K) | Reference |

| Chromomycin A3 (dimer) | d(CAAGTCTGGCCATCAGTC)·d(GACTGATGGCCAGACTTG) | Quantitative Footprinting | (2.7 ± 1.4) x 107 M-1 | [1] |

| Mithramycin A | Salmon Testes DNA | UV Thermal Denaturation | 1.2 (±0.3) x 105 M-1 | [2] |

| Mithramycin SK | Salmon Testes DNA | UV Thermal Denaturation | 2.9 (±1.0) x 104 M-1 | [2] |

| Olivomycin A Derivative (N,N-dimethylaminoethylamide of olivomycin SA) | Double-stranded DNA | Not specified | Described as "remarkably high" | [3] |

Experimental Protocols

The determination of DNA binding affinity for aureolic acid antibiotics employs a range of biophysical techniques. Below are detailed methodologies for key experiments cited in the literature for this class of compounds.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (the drug) to a macromolecule (DNA), allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Prepare a solution of the aureolic acid antibiotic and a separate solution of the target DNA in the same buffer (e.g., HPS buffer).

-

To study the binding of the dimeric form, pre-incubate the antibiotic with a divalent cation like MgCl2 to form the complex in the syringe.[2]

-

Thoroughly degas both the drug and DNA solutions to prevent air bubbles during the experiment.

-

-

Titration:

-

Load the DNA solution into the sample cell of the calorimeter and the drug solution into the injection syringe.

-

Perform a series of small, sequential injections of the drug solution into the DNA solution while monitoring the heat evolved or absorbed.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change for each injection.

-

Correct for the heat of dilution by performing control titrations (e.g., drug into buffer).[2]

-

Fit the corrected data to a suitable binding model (e.g., "One binding site model") to determine the thermodynamic parameters.[4]

-

References

- 1. Interaction of the DNA-binding antitumor antibiotics, chromomycin and mithramycin with erythroid spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Divalent cations are dispensable for binding to DNA of a novel positively charged olivomycin A derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-depth Technical Guide on the Antitumor Properties of Demethylolivomycin B

Notice to the Reader: Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific data regarding the antitumor properties of a compound explicitly identified as "demethylolivomycin B." While searches were conducted for its quantitative data, experimental protocols, and effects on signaling pathways, no dedicated studies or detailed reports on this specific molecule could be retrieved.

The information that is available pertains to the broader class of olivomycin antibiotics and their derivatives. This guide will, therefore, provide a detailed overview of the known antitumor properties of the parent compound, olivomycin A, and its other derivatives, as this is the closest available information. It is plausible that "this compound" is a novel, rare, or synthetically modified derivative that has not yet been extensively characterized in published research. The methodologies and findings presented for related compounds can serve as a foundational framework for potential future research on this compound.

Introduction to Olivomycin and its Derivatives

Olivomycin A is an antitumor antibiotic belonging to the aureolic acid group of natural products.[1][2] These compounds are known for their ability to bind to the minor groove of GC-rich regions of DNA, forming a complex with divalent cations like Mg²⁺.[1][2] This interaction with DNA is believed to be a primary mechanism of their cytotoxic action, leading to the inhibition of DNA replication and transcription, which are critical processes for rapidly dividing cancer cells.[1][2] Due to significant side effects, the clinical application of olivomycin A has been limited, prompting research into the synthesis of derivatives with improved pharmacological profiles.[1]

Quantitative Data on Antitumor Activity of Olivomycin Derivatives

While specific IC50 values for "this compound" are not available, studies on other olivomycin A derivatives provide insight into their potential potency. For instance, chemical modifications to the aglycon side chain of olivomycin A have yielded derivatives with altered cytotoxicity. One study reported that while a key acid derivative, olivomycin SA, was significantly less cytotoxic than the parent antibiotic, its amides demonstrated higher cytotoxicity.[3] In particular, the N,N-dimethylaminoethylamide of olivomycin SA showed a pronounced antitumor effect against transplanted experimental lymphoma and melanoma.[3]

Table 1: Cytotoxicity of Olivomycin A and a Derivative

| Compound | Relative Cytotoxicity | Notes |

| Olivomycin A | High | Parent compound with known antitumor activity.[1][3] |

| Olivomycin SA | Two orders of magnitude lower than Olivomycin A | Acid derivative of Olivomycin A.[3] |

| Amides of Olivomycin SA | Higher than Olivomycin SA | Demonstrates the potential to regain or enhance cytotoxicity through chemical modification.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of antitumor properties of compounds like olivomycin and its derivatives. These protocols are based on standard laboratory practices and information gathered from studies on related compounds.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Commonly Used Assay: MTT/MTS Assay [4]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound (e.g., an olivomycin derivative) is dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the culture medium. The medium in the wells is replaced with the medium containing the different concentrations of the compound. Control wells receive medium with the solvent alone.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT/MTS Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells convert the tetrazolium salt into a colored formazan product. A solubilizing agent (e.g., DMSO or a specialized solution) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is then determined by plotting a dose-response curve.

Apoptosis Assays

Objective: To determine if the compound induces programmed cell death (apoptosis) in cancer cells.

Commonly Used Assay: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry [5][6]

-

Cell Treatment: Cancer cells are treated with the test compound at concentrations around its IC50 value for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis

Objective: To determine if the compound causes cell cycle arrest at a specific phase.

Commonly Used Assay: Propidium Iodide (PI) Staining with Flow Cytometry [7][8]

-

Cell Treatment: Cancer cells are treated with the test compound for a defined period.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

In Vivo Antitumor Activity Assays

Objective: To evaluate the antitumor efficacy of the compound in a living organism.

Commonly Used Model: Xenograft Mouse Model [9][10]

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Compound Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered through a specific route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The body weight and general health of the mice are also recorded to assess toxicity. At the end of the study, the tumors are excised and weighed.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for olivomycin A and its derivatives is the inhibition of DNA-dependent RNA synthesis through binding to the DNA minor groove.[1][2] However, other mechanisms and effects on signaling pathways have been reported for this class of compounds.

-

DNA Methylation: Olivomycin A and its derivative, olivamide, have been shown to inhibit DNA methyltransferase activity, which could contribute to their antitumor effects by altering gene expression.[2]

-

Topoisomerase I Inhibition: Some studies suggest that olivomycin A may also interfere with the DNA-dependent enzyme topoisomerase I.[11]

-

p53-Dependent Transcription: Olivomycin A has been found to suppress p53-dependent transcription and promote apoptosis in human tumor cells.[11]

Visualizing the General Mechanism of Action

The following diagram illustrates the generally accepted mechanism of action for aureolic acid antibiotics like olivomycin A.

Conclusion

While specific information on the antitumor properties of this compound is not currently available in the public domain, the extensive research on its parent compound, olivomycin A, and other derivatives provides a strong foundation for understanding its potential as an anticancer agent. The established mechanisms of action, including DNA binding and inhibition of macromolecular synthesis, along with the detailed experimental protocols for evaluating cytotoxicity, apoptosis, cell cycle arrest, and in vivo efficacy, offer a clear roadmap for the future investigation of this compound. Further research is necessary to isolate or synthesize, and subsequently characterize the specific biological activities and therapeutic potential of this particular derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Modification of olivomycin A at the side chain of the aglycon yields the derivative with perspective antitumor characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. 細胞周期および細胞分裂(有糸分裂) | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Antitumor efficacy of new compounds - Enamine [enamine.net]

- 10. The role of mouse tumour models in the discovery and development of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

Early Studies on O-Demethylpaulomycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the early scientific studies on O-Demethylpaulomycin B, a lesser-known member of the paulomycin family of antibiotics. The initial confusion surrounding its nomenclature, often mistakenly referred to as "Demethylolivomycin B," has been clarified through database searches, identifying "O-Demethylpaulomycin B" as the correct chemical entity. This document collates the foundational information from its initial discovery, focusing on its isolation, structural characterization, and preliminary biological evaluation. All presented data is based on the seminal work in this area.

Core Data Summary

Table 1: Summary of Biological Activity for O-Demethylpaulomycin B

| Metric | Organism(s) | Reported Activity | Source |

| Antibacterial Activity | Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus spp.) | Active (details limited) | Argoudelis et al., 1988[1] |

Experimental Protocols

The methodologies outlined below are based on the descriptions provided in the initial report of O-Demethylpaulomycin B's discovery.

Isolation and Purification of O-Demethylpaulomycin B

The isolation of O-Demethylpaulomycin B was reported from the fermentation broth of Streptomyces paulus (strain 273).[1] The general workflow for isolating natural products from actinomycetes typically involves the following steps:

-

Fermentation: Culturing of Streptomyces paulus in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: Separation of the mycelium from the fermentation broth, followed by solvent extraction of the broth to isolate crude bioactive compounds.

-

Chromatography: Purification of the crude extract using various chromatographic techniques, such as column chromatography and High-Pressure Liquid Chromatography (HPLC), to isolate the pure compound.[1]

The following diagram illustrates a generalized workflow for the isolation process.

References

Spectroscopic and Structural Analysis of Demethylolivomycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Demethylolivomycin B is a member of the aureolic acid family of antibiotics, a group of polyketide-derived natural products known for their potent antitumor and antimicrobial activities. While specific, publicly available spectroscopic data for this compound is limited, this guide provides a comprehensive overview of the expected spectroscopic characteristics and the methodologies typically employed for the structural elucidation of this class of compounds. The information presented is based on the analysis of closely related analogs, such as olivomycin A and B.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, extrapolated from known data for olivomycin B. These values serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts for the Aglycone Core of this compound

| Atom No. | Predicted Chemical Shift (δ, ppm) |

| 1 | ~190 |

| 2 | ~50 |

| 3 | ~210 |

| 4 | ~85 |

| 4a | ~140 |

| 5 | ~115 |

| 6 | ~160 |

| 6a | ~110 |

| 7 | ~145 |

| 8 | ~118 |

| 9 | ~162 |

| 10 | ~105 |

| 10a | ~135 |

| 11 | ~112 |

| 12 | ~158 |

| 12a | ~108 |

| 1' | ~75 |

| 2' | ~205 |

| 3' | ~45 |

| 4' | ~25 |

| 5' | ~20 |

Note: The demethylation is presumed to occur at one of the methoxy groups on the aglycone or sugar moieties, which would lead to a significant upfield shift for the attached carbon and the loss of the corresponding methoxy signal in both ¹H and ¹³C NMR spectra.

Table 2: Predicted ¹H NMR Data for Key Protons in this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.2 | d | ~8.0 |

| H-7 | ~7.5 | s | - |

| H-11 | ~7.0 | d | ~8.0 |

| OCH₃ | ~3.8-4.0 | s | - |

| Sugar Protons | ~3.0-5.5 | m | - |

| Methyl Protons | ~1.0-1.5 | d/s | ~6.0-7.0 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Ion Type |

| ESI+ | [M+Na]⁺ | Sodium Adduct |

| ESI+ | [M+H]⁺ | Protonated Molecule |

| ESI- | [M-H]⁻ | Deprotonated Molecule |

Note: The exact mass will depend on the specific site of demethylation compared to olivomycin B (C₅₆H₈₀O₂₆). High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

Experimental Protocols

The structural elucidation of novel or modified natural products like this compound relies on a standardized workflow.

Isolation and Purification Workflow

Structure Elucidation Protocol

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Purpose: To determine the molecular weight and elemental composition of the parent molecule and its fragments.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and types of protons and their neighboring environments.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

-

NOESY: To determine the relative stereochemistry of the molecule.

-

Spectroscopic Analysis Workflow

Signaling Pathway Involvement

Aureolic acid antibiotics, including the olivomycin family, are known to exert their biological effects primarily through the inhibition of DNA and RNA synthesis. This is achieved by binding to the minor groove of GC-rich regions of DNA.

Mechanism of Action Pathway

This guide provides a foundational understanding for researchers initiating work on this compound. The successful characterization will ultimately depend on the empirical data obtained from the isolated compound.

Demethylolivomycin B: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demethylolivomycin B is a natural product of interest within the scientific community. However, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of quantitative data regarding its solubility and stability. This technical guide addresses this information gap by providing a detailed framework of the standard experimental protocols and methodologies that would be employed to thoroughly characterize the solubility and stability of this compound.